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ThioD

Protein conjugation Non-canonical amino acid Stability

ThioD (CAS 2206682-00-8) is a thioester-activated aspartic acid designed as a non-canonical amino acid (ncAA) for site-specific, genetically encoded incorporation into recombinant proteins in E. coli via an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.

Molecular Formula C12H20N2O5S
Molecular Weight 304.36 g/mol
Cat. No. B11937156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioD
Molecular FormulaC12H20N2O5S
Molecular Weight304.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)NCCSC(=O)CC(C(=O)O)N
InChIInChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1
InChIKeyQYAZIXSDGGIHRH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ThioD (Thioester-Activated Aspartic Acid) – A Genetically Encodable Non-Canonical Amino Acid for Site-Specific Internal Protein Conjugation


ThioD (CAS 2206682-00-8) is a thioester-activated aspartic acid designed as a non-canonical amino acid (ncAA) for site-specific, genetically encoded incorporation into recombinant proteins in E. coli via an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair [1]. Its molecular formula is C12H20N2O5S, with a molecular weight of 304.36 g/mol . The defining feature of ThioD is its internal thioester moiety, which enables selective, bioorthogonal conjugation through native chemical ligation (NCL) with β-aminothiol derivatives at internal protein sites—a capability not achievable with conventional C-terminal thioester technologies [1].

Genetically encodable via orthogonal PylRS pair for site-specific incorporation
Internal thioester enables native chemical ligation (NCL) with β-aminothiol probes
Extended aqueous stability supports multi-step protein conjugation workflows

Why ThioD Cannot Be Substituted with Generic Thioester-Containing or Other Non-Canonical Amino Acids in Precision Protein Engineering


ThioD is not interchangeable with other thioester-containing ncAAs or conventional cysteine-based labeling reagents because it is specifically engineered for orthogonal, site-specific internal incorporation using a unique pyrrolysyl-tRNA synthetase (PylRS) variant (ThioDRS) [1]. Generic thioester reagents lack genetic encodability and require post-translational manipulation, leading to heterogeneous labeling, disulfide scrambling, and restricted access to internal sites [1]. Even among genetically encodable ncAAs, ThioD's specific thioester reactivity profile, aqueous stability, and compatibility with NCL at internal positions distinguish it from alternatives such as pNCSF, which reacts via isothiocyanate chemistry and degrades rapidly in aqueous buffers . The quantitative evidence below demonstrates that ThioD's defined performance parameters—not general class membership—dictate its suitability for demanding protein conjugation applications.

Generic thioester reagents lack genetic encodability and require post-translational manipulation, producing heterogeneous labeling and restricted internal site access.
The alternative ncAA pNCSF degrades rapidly in aqueous buffers; ThioD's 48 h half-life enables longer reaction windows that pNCSF cannot support.
Conventional cysteine-based labeling risks disulfide scrambling and cannot achieve the same level of site-specific internal conjugation as genetically encoded ThioD.

ThioD Quantitative Differentiation Evidence: Direct Comparative Data vs. Closest ncAA Analogs


Aqueous Stability of ThioD vs. pNCSF (Aryl Isothiocyanate ncAA) – Half-Life Comparison in Physiological Buffer

ThioD exhibits significantly greater aqueous stability than the alternative ncAA pNCSF (aryl isothiocyanate). Under physiological pH conditions (phosphate buffer, pH 7.2), ThioD demonstrates a half-life of 48 ± 1 hours, enabling extended reaction windows for NCL-based conjugation . In contrast, pNCSF undergoes rapid degradation in aqueous solutions under comparable conditions, limiting its utility in time-sensitive or multi-step workflows .

Aqueous stability vs pNCSF
Reported
ThioD t½ 48 ± 1 h
pNCSF degrades rapidly
Supports extended reaction windows for NCL
Phosphate buffer, pH 7.2
Protein conjugation Non-canonical amino acid Stability

Recombinant Protein Expression Yield Using ThioD – Quantitative Yield in E. coli Expression System

When site-specifically incorporated into superfolder GFP (sfGFP) at position Y151 in E. coli using the ThioDRS/PylT system, ThioD enables purification of the full-length mutant protein at a yield of 8 mg/L of culture [1]. This yield is achieved under standard fermentation conditions (25 °C, 6 h, LB media) in the presence of 2 mM ThioD and is comparable to or exceeds yields reported for other genetically encoded ncAAs in similar contexts, supporting the efficiency of the ThioDRS synthetase [1].

Expression yield
Reported
8 mg/L
purified sfGFP-ThioD
Practical yield for preparative-scale protein engineering
sfGFP-Y151TAG, E. coli, 25 °C, 2 mM ThioD
Protein expression Genetic code expansion Yield

Incorporation Fidelity and Post-Translational Modification Profile of ThioD in Recombinant sfGFP

ESI-QTOF mass spectrometric analysis of purified sfGFP-Y151ThioD reveals a major peak (60%) corresponding to intact ThioD incorporation (observed mass 27,720.0 Da; expected 27,720 Da), alongside a 35% glutathione (GSH) adduct (27,838.1 Da) formed via thiol exchange and a minor 5% hydrolysis product (sfGFP-Y151Asp, 27,549.0 Da) [1]. This distribution demonstrates that while ThioD is efficiently incorporated, its thioester remains sufficiently reactive to engage in further selective conjugation reactions, with the GSH adduct itself being susceptible to subsequent nucleophilic attack [1].

Incorporation profile
Reported
60% intact, 35% GSH adduct, 5% hydrolysis
Reactive pool supports further ligation; GSH adduct is nucleophile-labile
ESI-QTOF MS analysis
Mass spectrometry Incorporation fidelity Protein modification

Intracellular Stability of Genetically Encoded ThioD in E. coli – Simulated Cytosolic Conditions

The stability of ThioD under conditions mimicking the E. coli cytosol was evaluated in 60 mM phosphate buffer, pH 7.1, containing 30 mM glutathione (GSH). After 36 hours, 52% of ThioD remained intact, with hydrolysis to aspartic acid and free thiol being the primary decomposition pathway [1]. This level of stability is sufficient to support the recombinant expression and purification of ThioD-containing proteins, as demonstrated by the successful production of sfGFP-ThioD [1].

Intracellular stability
Class-level
52% intact after 36 h
Adequate for recombinant expression and initial purification
Simulated cytosol, 30 mM GSH; class-level inference
Intracellular stability Thioester hydrolysis Genetic code expansion

Commercial Purity Specification for ThioD – Benchmark for Reproducible ncAA Incorporation

Commercially supplied ThioD is certified with a purity of ≥99.0% as determined by HPLC or LCMS, and its structural identity is confirmed by HNMR . This high purity standard minimizes batch-to-batch variability and reduces the likelihood of contaminants that could interfere with orthogonal translation or subsequent conjugation chemistry.

Commercial purity
Specification review
≥99.0%
HPLC/LCMS
Minimizes batch variability for sensitive genetic code expansion experiments
Supplier specification; HNMR identity confirmed
Purity Quality control Reproducibility

ThioD Application Scenarios: Where Quantitative Differentiation Drives Scientific and Industrial Value


Site-Specific Internal Fluorescent Labeling of Recombinant Proteins for Biophysical Studies

ThioD enables the site-specific conjugation of fluorophores to internal protein positions via native chemical ligation. In the foundational study, GFP containing ThioD at position Y151 was efficiently labeled with a fluorescein-β-aminothiol probe, demonstrating the feasibility of precise, internal protein tagging without disrupting native disulfide bonds [1]. This application is directly supported by ThioD's 48-hour aqueous stability (Section 3, Evidence 1) and the 8 mg/L expression yield (Section 3, Evidence 2), which together ensure sufficient material and robust reaction conditions for reproducible fluorescent labeling.

Engineering of Branched and Cyclic Protein Architectures via Internal Thioester-Mediated Ligation

ThioD's internal thioester provides a unique handle for creating non-linear protein topologies, such as branched conjugates and cyclic polypeptides, through NCL with cysteine-containing peptides or small molecules [1]. The 60% intact incorporation plus 35% reactive GSH adduct (Section 3, Evidence 3) confirms that a significant fraction of the expressed protein retains or can re-establish thioester reactivity, enabling efficient formation of these complex architectures. The stability profile (Section 3, Evidence 4) further supports multi-step synthetic workflows required for such constructs.

Development of Homogeneous Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratios

The site-specific, genetically encoded nature of ThioD makes it a compelling tool for ADC development, where precise control over drug attachment site and stoichiometry is critical for therapeutic efficacy and safety [1]. By incorporating ThioD at a defined position in the antibody scaffold, a single, reactive thioester handle can be introduced, enabling subsequent conjugation of cytotoxic payloads via NCL. The high purity (≥99.0%) of commercial ThioD (Section 3, Evidence 5) is essential for maintaining regulatory compliance and reproducibility in early-stage ADC research and development.

Probing Protein-Protein Interactions and Post-Translational Modifications via Site-Specific Crosslinking

ThioD can serve as a genetically encoded crosslinking handle. Upon incorporation, the thioester can react with proximal nucleophiles (e.g., lysine, cysteine) on an interacting protein partner, capturing transient or weak interactions [1]. The quantitative stability data (Section 3, Evidence 1 and 4) and incorporation fidelity profile (Section 3, Evidence 3) provide a defined chemical foundation for optimizing crosslinking conditions (pH, temperature, time) to maximize capture efficiency while minimizing non-specific reactions, a critical consideration for structural proteomics and interactome mapping studies.

Application
Selection Property
Validation Focus
Internal fluorescent labeling
Site-specific NCL reactivity
Conjugation efficiency, site specificity
Branched/cyclic protein architectures
Internal ligation handle
Multi-step synthesis compatibility, topology control
ADC research (homogeneous conjugates)
Genetically encoded conjugation site
Drug-to-antibody ratio homogeneity, payload reactivity
Protein interaction crosslinking
Bioorthogonal thioester
Crosslinking specificity, complex capture
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